Micardis-13CD3
Overview
Description
Micardis-13CD3 is a variant of Micardis, which is the brand name for the drug Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) that is used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It works by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .
Molecular Structure Analysis
The molecular structure of Micardis-13CD3 would be similar to that of Telmisartan, with the addition of the 13CD3 isotopic label. The structure of Telmisartan includes a biphenyl group and two imidazole rings . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications
Telmisartan's Role in Hypertension Management
Telmisartan, known by the brand name Micardis, is a selective angiotensin II type 1 (AT1) receptor antagonist primarily used for hypertension management. Clinical studies indicate its effectiveness in lowering blood pressure (BP) across a 24-hour dosage interval. This characteristic is particularly beneficial for hypertensive patients, including those with coexisting conditions like type 2 diabetes, metabolic syndrome, and renal impairment. Beyond BP control, Telmisartan also shows positive effects on insulin resistance, lipid levels, left ventricular hypertrophy, and renal function, making it a comprehensive treatment option for essential hypertension (Battershill & Scott, 2006).
Innovative Synthesis Approaches
A novel, highly efficient continuous synthesis method for Telmisartan has been developed, highlighting the advancements in pharmaceutical manufacturing techniques. This approach uses a convergent strategy without the need for intermediate purifications or solvent exchanges. The key step involves a Suzuki cross-coupling reaction, a testament to the evolution of pharmaceutical chemistry and its applications in creating more efficient drug production methods (Martin et al., 2015).
Pharmacological Innovations
Research into Telmisartan's solubility and formulation has led to significant pharmacological advancements. Studies focusing on improving its solubility through crystal engineering approaches and the use of alternative carriers like sodium alginate in solid dispersion formulations have been instrumental in enhancing its biopharmaceutical properties. These innovations contribute to better oral bioavailability and effectiveness of the drug (Kundu et al., 2018), (Borba et al., 2016).
Telmisartan in Cardiovascular Disease Prevention
Telmisartan has been evaluated for its role in cardiovascular disease prevention. The ONTARGET trial, among others, demonstrates its effectiveness in reducing cardiovascular morbidity, particularly in patients with atherothrombotic cardiovascular disease or type 2 diabetes with target organ damage. Its favorable tolerability profile, compared to other ACE inhibitors, positions it as a viable treatment option for cardiovascular prevention (Frampton, 2011).
Safety And Hazards
Telmisartan can cause injury or death to the unborn baby if taken during the second or third trimester of pregnancy . It can also cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure . Other side effects may include dizziness, lightheadedness, blurred vision, back pain, and others .
properties
IUPAC Name |
2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLENWKUUMAY-LBDFIVMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan-13CD3 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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